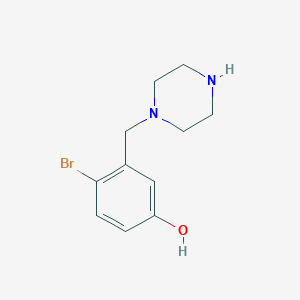

4-Bromo-3-(piperazin-1-ylmethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ブロモ-3-(ピペラジン-1-イルメチル)フェノール: は、臭素原子、ピペラジン環、およびフェノール基を特徴とする化学化合物です。

準備方法

合成経路と反応条件: 4-ブロモ-3-(ピペラジン-1-イルメチル)フェノールの合成は、通常、特定の条件下での4-ブロモ-3-ニトロフェノールとピペラジンの反応を伴います。ニトロ基は最初にアミンに還元され、次にピペラジンと反応して目的の化合物を生成します。 反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります .

工業的生産方法: この化合物の工業的生産には、同様の合成経路が、より大規模に用いられる場合があります。連続フロー反応器の使用と反応条件の最適化により、収率と純度を高めることができます。 工業的方法では、費用対効果とスケーラビリティにも重点が置かれます .

化学反応の分析

反応の種類: 4-ブロモ-3-(ピペラジン-1-イルメチル)フェノールは、次のようなさまざまな化学反応を起こします。

酸化: フェノール基は、酸化されてキノンを生成することができます。

還元: 臭素原子は、対応する炭化水素に還元される可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムや触媒的水素化などの試薬。

主な生成物:

酸化: キノン。

還元: 炭化水素。

科学研究への応用

化学: 化学において、4-ブロモ-3-(ピペラジン-1-イルメチル)フェノールは、より複雑な分子の合成における中間体として使用されます。 これは、潜在的な生物活性を有する新化合物の開発のためのビルディングブロックとしての役割を果たします .

生物学: 生物学研究において、この化合物は、生物学的標的との潜在的な相互作用について研究されています。 これは、新薬の開発や生物学的経路の研究のためのツールとして使用される可能性があります .

医学: 薬学において、4-ブロモ-3-(ピペラジン-1-イルメチル)フェノールは、その潜在的な治療効果について調査されています。 これは、特定の病気や状態に対して活性がある可能性があり、薬物開発の候補となります .

産業: 産業では、この化合物は、ポリマーやコーティングを含むさまざまな材料の生産に使用できます。 その独特の化学的特性により、特定の産業用途に適しています .

科学的研究の応用

Chemistry: In chemistry, 4-Bromo-3-(piperazin-1-ylmethyl)phenol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a tool to study biological pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industry, this compound can be used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for specific industrial applications .

作用機序

4-ブロモ-3-(ピペラジン-1-イルメチル)フェノールの作用機序は、特定の分子標的との相互作用を伴います。ピペラジン環は、受容体や酵素と相互作用し、その活性を調節することができます。 臭素原子とフェノール基も、結合親和性と特異性を影響を与えることで、全体的な生物活性に寄与する可能性があります .

類似化合物の比較

類似化合物:

- 4-ブロモ-3-(4-メチルピペラジン-1-イル)フェノール

- 4-ブロモ-3-(ピペラジン-1-イル)アニリン

- 4-ブロモ-3-(ピペラジン-1-イル)安息香酸

比較: 4-ブロモ-3-(ピペラジン-1-イルメチル)フェノールは、臭素原子とピペラジン環の両方が存在するという点で独特であり、特定の化学的および生物学的特性をもたらします。 類似化合物と比較して、反応性と生物活性が異なる可能性があり、さまざまな用途に役立つ化合物となっています .

類似化合物との比較

- 4-Bromo-3-(4-methylpiperazin-1-yl)phenol

- 4-Bromo-3-(piperazin-1-yl)aniline

- 4-Bromo-3-(piperazin-1-yl)benzoic acid

Comparison: 4-Bromo-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of both a bromine atom and a piperazine ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

生物活性

4-Bromo-3-(piperazin-1-ylmethyl)phenol is a chemical compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound features a bromine atom, a phenolic group, and a piperazine moiety, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅BrN₂O

- Molecular Weight : 271.15 g/mol

- IUPAC Name : this compound

The presence of the piperazine ring is significant as it is known to interact with various biological targets, including receptors and enzymes, thereby influencing numerous biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, modulating their activity and affecting signal transduction processes. This mechanism positions it as a candidate for therapeutic applications, particularly in treating conditions related to neurotransmitter imbalances and other pathologies.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance, piperazine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Studies have highlighted the potential of piperazine-containing compounds in cancer treatment. For example, derivatives have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, indicating a mechanism through which they may exert cytotoxic effects against tumors .

Neuropharmacological Effects

The piperazine moiety is associated with neuropharmacological activities. Compounds that include this structure have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of similar compounds reveals that variations in substituents can significantly affect their pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-(4-methylpiperazin-1-yl)phenol | Contains a methyl substitution on the piperazine ring | Alters binding affinity |

| 4-Bromo-3-(piperazin-1-yl)aniline | Lacks the phenolic group but retains the piperazine structure | Potentially different biological activity due to amine presence |

| 4-Bromo-3-(piperazin-1-yl)benzoic acid | Features a carboxylic acid instead of a phenolic group | Changes solubility and reactivity profiles |

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives, including those structurally related to this compound:

- Antimicrobial Efficacy : A study demonstrated that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

- Cancer Cell Line Studies : In vitro studies showed that compounds similar to this compound had significant growth inhibition against various cancer cell lines, with IC50 values indicating potent anticancer activity .

- Neurotransmitter Modulation : Research indicates that piperazine derivatives can influence dopamine and serotonin receptors, potentially leading to applications in treating psychiatric disorders .

特性

分子式 |

C11H15BrN2O |

|---|---|

分子量 |

271.15 g/mol |

IUPAC名 |

4-bromo-3-(piperazin-1-ylmethyl)phenol |

InChI |

InChI=1S/C11H15BrN2O/c12-11-2-1-10(15)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |

InChIキー |

DBQSXOODJJZDTI-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)CC2=C(C=CC(=C2)O)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。